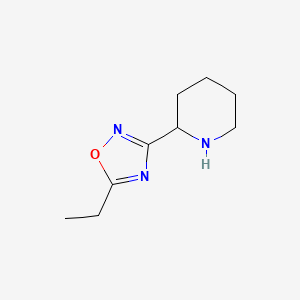
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features both an oxadiazole and a piperidine ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the piperidine ring is a common motif in many natural and synthetic compounds with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often involve the use of a base such as NaOH in a solvent like DMSO at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the piperidine ring.
Applications De Recherche Scientifique
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which can confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 |
Clé InChI |
JTINBOGNUWUGGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)





![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)


![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)


![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
